molecular formula C24H20N2O4S B2634760 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 361481-78-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2634760
CAS No.: 361481-78-9
M. Wt: 432.49
InChI Key: ARZDJOUCAAHXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The compound also has methoxy, phenoxy, and benzamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, methoxy, phenoxy, and benzamide groups would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The thiazole ring, methoxy, phenoxy, and benzamide groups could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Photophysical and Physicochemical Properties

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, through its derivatives, demonstrates significant photophysical properties. One derivative, BTDP, exhibits positive solvatochromism, along with the ability to act as a probe for determining the critical micelle concentration of surfactants like CTAB and SDS. Furthermore, it's used as a fluorescent chemosensor for the selective detection of Fe3+ ions based on fluorometric detection, showcasing an on-off fluorescence response (Khan, 2020).

Antimicrobial and Antioxidant Properties

The compound's derivatives exhibit notable antimicrobial and antioxidant properties. For instance, a derivative demonstrated effective antibacterial and antifungal activity, determined through the zone of inhibition and minimal inhibitory concentration tests. This derivative was also evaluated for its antioxidant properties using the DPPH radical scavenging assay (Karanth et al., 2018).

Potential in Anticancer Applications

Certain derivatives of this compound have been designed, synthesized, and evaluated for their potential as anticancer agents. For instance, a series of substituted derivatives were evaluated against various cancer cell lines and exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential uses. This could include research into its potential as a drug or its use in other applications .

Biochemical Analysis

Biochemical Properties

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . This interaction occurs through binding to the switch region of the enzyme, thereby inhibiting its activity . Additionally, it exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

This compound influences various cellular processes. It affects cell function by inhibiting bacterial RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production . This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound has also shown cytotoxicity against certain cell lines, indicating its potential use in targeting specific cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the switch region of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This inhibition leads to a cascade of effects, including enzyme inhibition, changes in gene expression, and disruption of cellular processes. The compound’s ability to interact with specific binding sites on enzymes highlights its potential as a targeted biochemical agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable option for long-term biochemical applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . Understanding the dosage thresholds and potential toxic effects is essential for optimizing its use in biochemical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect its accumulation and distribution, influencing its overall efficacy. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in biochemical applications.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-19-12-13-20(22(14-19)29-2)21-15-31-24(25-21)26-23(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDJOUCAAHXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.